molecular formula C18H13N3O4S B11526575 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate

2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate

Cat. No.: B11526575
M. Wt: 367.4 g/mol
InChI Key: ODNJTBRAMBJZCM-UHFFFAOYSA-N
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Description

The compound 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate features a hybrid structure combining a 1,3-benzoxazole core with a thioacetate linkage and a 2-cyanophenylamino-oxoethyl substituent.

Properties

Molecular Formula

C18H13N3O4S

Molecular Weight

367.4 g/mol

IUPAC Name

[2-(2-cyanoanilino)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C18H13N3O4S/c19-9-12-5-1-2-6-13(12)20-16(22)10-24-17(23)11-26-18-21-14-7-3-4-8-15(14)25-18/h1-8H,10-11H2,(H,20,22)

InChI Key

ODNJTBRAMBJZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets. The cyano and carbamoyl groups can form hydrogen bonds with biological macromolecules, while the benzoxazole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The 1,3-benzoxazole ring provides an oxygen-containing heterocycle, influencing electronic properties and hydrogen-bonding capacity.
  • Analog 1 (): 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one features a pyrimidinone core instead of benzoxazole. The pyrimidinone system offers distinct resonance stabilization and hydrogen-bonding sites compared to benzoxazole .
  • Analog 2 (): 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide replaces benzoxazole with benzothiazole (sulfur instead of oxygen), enhancing lipophilicity and altering electron distribution .
Table 1: Heterocyclic Core Comparison
Compound Core Structure Key Substituents Electronic Effects
Target Compound 1,3-Benzoxazole Thioacetate, 2-cyanophenylamino Moderate electronegativity (O)
Analog 1 () Pyrimidinone 4-Methoxyphenyl, 4-nitrophenyl Strong EWG (NO₂), EDG (OCH₃)
Analog 2 () 1,3-Benzothiazole Thiosemicarbazide, cyclohexyl Higher lipophilicity (S)

Substituent Effects

  • Analog 1: The 4-nitrophenyl group (NO₂) is a stronger electron-withdrawing group than -CN, which may increase stability but reduce solubility .
  • Analog 4 : The cyclohexyl-thiosemicarbazide substituent adds steric bulk and hydrogen-bonding capacity, likely influencing pharmacokinetic properties .

Biological Activity

The compound 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a benzoxazole moiety, which is known for various pharmacological properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C₁₈H₁₃N₃O₄S
  • Molecular Weight : 367.379 g/mol
  • LogP : 3.75 (predicted), indicating moderate lipophilicity which may influence its bioavailability and permeability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzoxazole Derivative AS. aureus32 µg/mL
Benzoxazole Derivative BE. coli16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values suggest that the compound may induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-720
A54915

The proposed mechanism of action involves the interaction of the compound with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. Additionally, the benzoxazole ring system may facilitate intercalation into DNA, enhancing its anticancer activity.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various benzoxazole derivatives for their antimicrobial properties. The results indicated that modifications on the benzoxazole ring significantly enhanced activity against resistant strains of bacteria .

Study on Anticancer Properties

Research conducted by Pendergrass et al. demonstrated that the compound induced cell cycle arrest in cancer cells at the G2/M phase. This was attributed to increased expression of p21 and decreased cyclin B1 levels, suggesting a robust mechanism for anticancer activity .

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